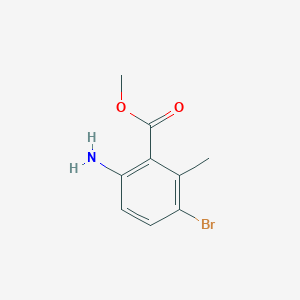

Methyl 6-amino-3-bromo-2-methylbenzoate

Beschreibung

The exact mass of the compound Methyl 6-amino-3-bromo-2-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-amino-3-bromo-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-amino-3-bromo-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 6-amino-3-bromo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOYATWYGLRGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619886 | |

| Record name | Methyl 6-amino-3-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573692-58-7 | |

| Record name | Methyl 6-amino-3-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-amino-3-bromo-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Methyl 6-amino-3-bromo-2-methylbenzoate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-amino-3-bromo-2-methylbenzoate

Executive Summary

Methyl 6-amino-3-bromo-2-methylbenzoate is a substituted aromatic ester with significant potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an amine, a bromine atom, and a methyl ester on a benzene scaffold, offers multiple points for synthetic modification. This guide provides a comprehensive overview of this compound, detailing a proposed synthetic pathway, a full suite of characterization protocols, and an exploration of its potential applications. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can confidently replicate and adapt these methods for their specific discovery programs.

Introduction: A Versatile Scaffold for Chemical Innovation

Substituted aminobenzoic acid derivatives are foundational components in the development of novel therapeutics. They are recognized as key "building blocks" in the pharmaceutical industry, forming the core of drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[1][2] The specific substitution pattern of Methyl 6-amino-3-bromo-2-methylbenzoate makes it an analogue of para-aminobenzoic acid (PABA), a class of compounds known for its broad biological activities and inclusion in over 184 commercial drugs.[3][4] The strategic placement of the bromine atom provides a reactive handle for cross-coupling reactions, while the amino and ester groups allow for amide bond formation and other derivatizations, making this molecule a valuable intermediate for constructing complex heterocyclic systems.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the target compound is critical for its synthesis, purification, and application. The key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | Methyl 6-amino-3-bromo-2-methylbenzoate | - |

| CAS Number | 573692-58-7 | |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.08 g/mol | - |

| Appearance | Solid | |

| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg | |

| Density | 1.506 ± 0.06 g/cm³ | |

| InChI Key | FDOYATWYGLRGGF-UHFFFAOYSA-N |

Proposed Synthetic Strategy

While a specific, peer-reviewed synthesis for Methyl 6-amino-3-bromo-2-methylbenzoate is not extensively documented, a robust and logical pathway can be designed starting from its corresponding carboxylic acid, 6-amino-3-bromo-2-methylbenzoic acid.[5] The final transformation is a classic Fischer-Speier esterification, a reliable and well-understood acid-catalyzed reaction.

Rationale for Esterification

The conversion of the carboxylic acid to its methyl ester is a crucial final step. Fischer esterification is selected for its simplicity and efficiency. The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The excess alcohol serves both as a reactant and as the solvent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle. This method is standard for the preparation of simple alkyl esters of aromatic acids.[6]

Synthesis Workflow Diagram

The overall process, from the key intermediate to the final product and its subsequent confirmation, is outlined below.

Caption: Workflow for the synthesis and confirmation of the target compound.

Experimental Protocol: Synthesis

This protocol details the esterification of 6-amino-3-bromo-2-methylbenzoic acid. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

-

6-amino-3-bromo-2-methylbenzoic acid (1.0 eq)

-

Methanol (reagent grade, anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-amino-3-bromo-2-methylbenzoic acid (e.g., 2.30 g, 10 mmol).

-

Reagent Addition: Add methanol (50 mL) to the flask. While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise. The addition is exothermic and should be done slowly.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (100 mL). Carefully neutralize the solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 6-amino-3-bromo-2-methylbenzoate.

Characterization and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural evidence. The data presented here are predicted values based on the chemical structure and analysis of similar compounds.[7]

Characterization Workflow Diagram

Caption: Standard analytical workflow for structural elucidation.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.5-7.0 (2H, aromatic protons), ~4.5 (2H, broad singlet, -NH₂), 3.85 (3H, singlet, -OCH₃), 2.30 (3H, singlet, Ar-CH₃). The exact shifts and coupling patterns of the aromatic protons will depend on the solvent. |

| ¹³C NMR | δ (ppm): ~168 (C=O, ester), ~145-115 (aromatic carbons), ~52 (-OCH₃), ~20 (Ar-CH₃). |

| IR Spectroscopy | ν (cm⁻¹): 3450-3300 (N-H stretch, two bands for primary amine), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O stretch, ester), ~1600, 1480 (C=C aromatic ring stretch), ~1250 (C-O stretch), ~600 (C-Br stretch). |

| Mass Spec. (EI) | m/z: Molecular ion peaks at ~243 and ~245 with an approximate 1:1 ratio, characteristic of a monobrominated compound. |

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Pictograms: GHS07 (Exclamation Mark).

-

Storage: Store at 4°C, protected from light.

Applications and Future Outlook

Methyl 6-amino-3-bromo-2-methylbenzoate is a high-value intermediate for synthetic chemists. Its utility stems from the orthogonal reactivity of its functional groups:

-

Amine Group: Can be acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles.

-

Bromine Atom: Serves as a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or vinyl substituents.

-

Ester Group: Can be hydrolyzed back to the carboxylic acid or converted to an amide, providing another point for diversification.

Given the established importance of PABA derivatives in drug discovery, this compound is a prime candidate for building libraries of novel small molecules.[4][8] Its structural features could be leveraged to synthesize analogs of known bioactive compounds or to explore new chemical space in the search for potent and selective therapeutic agents. Further research into its applications could focus on its incorporation into scaffolds targeting kinases, proteases, or other enzyme classes relevant to human disease.

References

-

Al-Ostoot, F.H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

-

National Center for Biotechnology Information (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed Central. [Link]

-

Al-Ostoot, F.H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications (PDF). ResearchGate. [Link]

-

Koziol, N., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(21), 5030. [Link]

-

Kluczyk, A., et al. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current Medicinal Chemistry, 9(21), 1871-1892. [Link]

-

Chemspace. Methyl 3-amino-6-bromo-2-methylbenzoate. Chemspace. [Link]

-

National Center for Biotechnology Information. 6-Amino-3-bromo-2-methylbenzoic acid. PubChem. [Link]

-

Matrix Fine Chemicals. 6-AMINO-2-BROMO-3-METHYLBENZOIC ACID | CAS 147149-85-7. Matrix Fine Chemicals. [Link]

-

Robison, M. M., & Robison, B. L. (1956). 2,4,6-tribromobenzoic acid. Organic Syntheses, 36, 94. [Link]

-

Wikipedia. Benzoic acid. Wikipedia. [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Amino-3-bromo-2-methylbenzoic acid | C8H8BrNO2 | CID 15885809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 6-amino-3-bromo-2-methylbenzoate

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern drug development. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of synthesized compounds. This guide is designed to not only present the predicted data for Methyl 6-amino-3-bromo-2-methylbenzoate but also to provide the underlying scientific rationale for the expected spectral features and the experimental protocols to acquire such data, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy

Predicted Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (position 4) | 7.3 - 7.5 | Doublet | 1H |

| Ar-H (position 5) | 6.6 - 6.8 | Doublet | 1H |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |

| -COOCH₃ | 3.8 - 3.9 | Singlet | 3H |

| Ar-CH₃ | 2.2 - 2.4 | Singlet | 3H |

Interpretation and Rationale

The predicted ¹H NMR spectrum of Methyl 6-amino-3-bromo-2-methylbenzoate is expected to show distinct signals for each type of proton in the molecule. The aromatic region will feature two doublets corresponding to the two adjacent protons on the benzene ring. The proton at position 4 will be deshielded by the adjacent bromine atom and will appear at a higher chemical shift compared to the proton at position 5, which is influenced by the electron-donating amino group. The coupling between these two protons will result in a doublet for each signal.

The protons of the amino group (-NH₂) are expected to appear as a broad singlet. The broadness of this peak is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the deuterated solvent. The chemical shift of the amino protons can be highly variable and is dependent on solvent, concentration, and temperature.

The methyl ester (-COOCH₃) and the aromatic methyl (Ar-CH₃) protons will each appear as sharp singlets, as they are not coupled to any neighboring protons. The methyl ester protons are deshielded by the adjacent carbonyl group and will resonate at a higher chemical shift than the aromatic methyl protons.

Experimental Protocol

A standard ¹H NMR experiment would be conducted as follows:

-

Sample Preparation: Dissolve 5-10 mg of Methyl 6-amino-3-bromo-2-methylbenzoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be useful for compounds with exchangeable protons like amines.

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

A standard single-pulse experiment is typically sufficient.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative integration.

-

-

Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. For referencing, the residual solvent peak can be used (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard such as tetramethylsilane (TMS) can be added.[2]

Caption: IR Spectroscopy Experimental Workflow (KBr Pellet Method).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from the fragmentation pattern.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. [3][4] * m/z for C₉H₁₀⁷⁹BrNO₂⁺ = 242.99

-

m/z for C₉H₁₀⁸¹BrNO₂⁺ = 244.99

-

-

Major Fragment Ions: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) and the loss of the entire methoxycarbonyl group (-COOCH₃).

-

[M - OCH₃]⁺: This fragment would also show the characteristic isotopic pattern of bromine.

-

[M - COOCH₃]⁺: This would result in a brominated aminotoluene fragment ion, again with the bromine isotopic signature.

-

Interpretation and Rationale

The presence of the M⁺ and M+2 peaks with nearly equal intensity is a definitive indicator of a monobrominated compound. [3][5]The high-resolution mass spectrum would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound.

The fragmentation pattern provides further structural confirmation. The loss of a methoxy radical (•OCH₃, 31 Da) is a common fragmentation for methyl esters. The loss of the methoxycarbonyl radical (•COOCH₃, 59 Da) is also a characteristic fragmentation pathway.

Experimental Protocol

A typical EI-MS experiment would be performed as follows:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to generate positively charged ions (molecular ions and fragment ions). [6][7][8]3. Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Electron Ionization Mass Spectrometry (EI-MS) Workflow.

Conclusion

The comprehensive spectroscopic analysis of Methyl 6-amino-3-bromo-2-methylbenzoate through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data, based on established spectroscopic principles and comparison with related compounds, offers a reliable framework for researchers to interpret their experimental results. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data for this and similar small molecules. By understanding the correlation between molecular structure and spectroscopic output, scientists can confidently characterize their synthesized compounds, a critical step in the advancement of drug discovery and development.

References

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. [Link]

-

Tukey, P. M., & Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 24-29. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Standard Operating Procedure for NMR Experiments. (2023, July 24). [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. [Link]

-

Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. [Link]

-

Chemistry For Everyone. (2025, January 26). How To Run IR Spectroscopy?. YouTube. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of Methyl 6-amino-3-bromo-2-methylbenzoate

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 6-amino-3-bromo-2-methylbenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the synthesis, reactivity, and potential applications of this compound, offering field-proven insights and detailed experimental protocols.

Introduction

Methyl 6-amino-3-bromo-2-methylbenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on a benzene ring provides multiple reactive sites for further functionalization. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding the fundamental properties and reactivity of this compound is crucial for its effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of Methyl 6-amino-3-bromo-2-methylbenzoate are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| CAS Number | 573692-58-7 | [1] |

| Appearance | Solid | |

| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg (Predicted) | |

| Density | 1.506 ± 0.06 g/cm³ (Predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in Methanol (for a related isomer) | [2] |

| Flash Point | 131.5 ± 25.9 °C (Predicted) | |

| XLogP3-AA | 2.7 | [1] |

| Topological Polar Surface Area | 52.3 Ų | [1] |

Synthesis and Reactivity

Synthetic Approach

A common route for the synthesis of substituted aminobenzoates involves the reduction of a corresponding nitro compound. A plausible synthesis for Methyl 6-amino-3-bromo-2-methylbenzoate would start from a suitable nitroaromatic precursor.

Experimental Protocol: Reduction of a Nitroaromatic Precursor

This protocol is adapted from the synthesis of a structurally related compound, Methyl 3-amino-5-bromo-2-methylbenzoate, and can be optimized for the target molecule.[2]

-

Dissolution: Dissolve the precursor, Methyl 3-bromo-2-methyl-6-nitrobenzoate, in a mixed solvent system, such as ethanol and water.

-

Addition of Reagents: To the solution, add ammonium chloride followed by iron powder.

-

Reaction: Heat the mixture to reflux (approximately 90°C) with vigorous stirring for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Filtration: Upon completion, filter the hot reaction mixture to remove the iron catalyst and other solids.

-

Extraction: Concentrate the filtrate under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography.

Chemical Reactivity

The reactivity of Methyl 6-amino-3-bromo-2-methylbenzoate is governed by its three key functional groups: the amino group, the bromine atom, and the methyl ester.

-

Amino Group: The amino group is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. Diazotization of the amino group can lead to the formation of a diazonium salt, a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.[3]

-

Bromine Atom: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions, although the ring is somewhat deactivated by the electron-withdrawing ester group. More commonly, it serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.[4]

-

Methyl Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also be converted to other functional groups, such as amides, by reaction with amines.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group attached to the ring, the methyl group of the ester, and the protons of the amino group. The two aromatic protons will likely appear as doublets in the range of 6.5-7.5 ppm. The methyl group on the ring will be a singlet around 2.2-2.5 ppm, and the ester methyl group will be a singlet around 3.8-4.0 ppm. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of 165-170 ppm. The aromatic carbons will appear between 110-150 ppm. The methyl carbon of the ester will be around 52 ppm, and the methyl carbon attached to the ring will be in the range of 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

-

N-H Stretching: The amino group will show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations.

-

C=O Stretching: The carbonyl group of the ester will have a strong absorption band around 1700-1730 cm⁻¹.

-

C-O Stretching: The C-O single bond of the ester will show a strong band in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aromatic C=C stretching will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 243 and 245 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Applications in Research and Drug Development

Substituted aminobenzoic acids are important pharmacophores and versatile building blocks in drug discovery.[5][6][7][8] The structural motifs present in Methyl 6-amino-3-bromo-2-methylbenzoate suggest its potential utility in several areas:

-

Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of a diverse library of compounds for screening against various biological targets. The amino and bromo functionalities allow for the introduction of different substituents to explore structure-activity relationships (SAR).

-

Intermediate in API Synthesis: Many active pharmaceutical ingredients contain substituted aniline or benzoate moieties. This compound could be a key intermediate in the synthesis of drugs targeting a range of diseases. For example, bromoaniline derivatives are used in the development of anticancer and antimicrobial agents.[9]

-

Material Science: The aromatic nature and the presence of reactive functional groups make it a candidate for the synthesis of novel polymers and functional materials with specific optical or electronic properties.

Safety and Handling

Methyl 6-amino-3-bromo-2-methylbenzoate should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store the compound in a tightly sealed container in a cool, dry place, protected from light.

References

-

Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Available at: [Link]

-

Vinayagam, S., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(7), 999. Available at: [Link]

-

Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]

-

Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed. Available at: [Link]

-

Rotstein, B. H., & Zaretsky, S. (2009). Drug evolution: p-aminobenzoic acid as a building block. PubMed. Available at: [Link]

-

MySkinRecipes. (n.d.). Methyl 6-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 3-AMino-5-broMo-2-Methylbenzoate CAS#: 1000342-11-9 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 3-bromo-2-cyano-6-methylbenzoate|1805189-40-5 [benchchem.com]

- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl 6-bromo-2-methyl-3-nitrobenzoate [myskinrecipes.com]

Part 1: Core Chemical Identity and Physicochemical Profile

An In-Depth Technical Guide to 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS Number: 573692-58-7)

Introduction

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, identified by CAS number 573692-58-7, is a heterocyclic organic compound that has emerged as a pivotal intermediate in contemporary pharmaceutical synthesis.[1] Its molecular architecture, featuring a pyrazole core functionalized with an amino group, a cyano group, and a phenoxyphenyl moiety, renders it a versatile scaffold in medicinal chemistry. This guide provides an in-depth exploration of its properties, synthesis, applications, and associated hazards, tailored for professionals in chemical research and drug development.

The principal significance of this compound lies in its role as a key building block in the synthesis of several targeted cancer therapies, most notably Bruton's tyrosine kinase (BTK) inhibitors such as Ibrutinib and Zanubrutinib.[1][2] It has also been utilized in the preparation of inhibitors for other kinases, including lymphocyte-specific protein tyrosine kinase (Lck), highlighting its broader utility in the development of kinase-modulating therapeutics.[2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is essential for its effective handling, reaction optimization, and formulation development. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 573692-58-7 (also appears as 330792-70-6 in some sources) |

| Molecular Formula | C₁₆H₁₂N₄O |

| Molecular Weight | 276.29 g/mol [4] |

| Appearance | Light yellow to off-white powder[2] |

| Boiling Point | 585.3 °C at 760 mmHg[2] |

| Flash Point | 307.8 °C[2] |

| Density | 1.37 g/cm³[2] |

| Solubility | Slightly soluble in DMSO[2] |

| pKa (Predicted) | 10.83 ± 0.50[2] |

| LogP (Predicted) | 3.25298[2] |

Part 2: Synthesis and Chemical Reactivity

Synthetic Methodologies

The synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is typically achieved through a cyclocondensation reaction. A common and efficient approach involves the reaction of a β-ketonitrile precursor with a hydrazine source. Several variations of this method exist, with the choice of starting materials and reaction conditions influencing the overall yield and purity of the product.

One prevalent synthetic route commences with 4-phenoxybenzoic acid, which is first converted to its acyl chloride. This activated intermediate is then reacted with malononitrile to form a dicyanoethene derivative. Subsequent treatment with hydrazine hydrate leads to the cyclization and formation of the desired pyrazole ring.[5]

Representative Experimental Protocol: Synthesis from 4-Phenoxybenzoic Acid

The following protocol is a representative example of the synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

Step 1: Formation of 4-Phenoxybenzoyl Chloride

-

To a stirred solution of 4-phenoxybenzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-phenoxybenzoyl chloride.

Step 2: Synthesis of the Dicyanoethene Intermediate

-

In a separate reaction vessel, prepare a solution of malononitrile and a base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., tetrahydrofuran).

-

Cool the solution in an ice bath and slowly add the crude 4-phenoxybenzoyl chloride from Step 1.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Isolate the intermediate product by filtration or extraction.

Step 3: Cyclization to form 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

-

Dissolve the dicyanoethene intermediate in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate to the solution and heat the mixture to reflux.

-

Monitor the reaction for completion.

-

Cool the reaction mixture, and the product will precipitate.

-

Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum to yield 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

Part 3: Application in Kinase Inhibitor Synthesis

Role as a Key Intermediate

The pyrazole-based structure of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile makes it an ideal precursor for the construction of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. This scaffold is central to the pharmacophore of several potent and selective kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors: This compound is a crucial intermediate in the synthesis of Ibrutinib and Zanubrutinib, both of which are covalent inhibitors of BTK.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[6][7] Dysregulation of this pathway is implicated in various B-cell malignancies.

Lymphocyte-specific Protein Tyrosine Kinase (Lck) Inhibitors: This intermediate has also been employed in the synthesis of inhibitors targeting Lck, a member of the Src family of protein tyrosine kinases.[2] Lck plays a critical role in T-cell receptor (TCR) signaling and T-cell activation.[8][9]

Representative Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

The following protocol outlines the conversion of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile to the pyrazolo[3,4-d]pyrimidine core, a key step in the synthesis of Ibrutinib.

-

A mixture of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile and formamide is heated to a high temperature (e.g., 180-190 °C).

-

The reaction is maintained at this temperature for several hours.

-

After cooling, the reaction mixture is diluted with water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and then purified by recrystallization from a suitable solvent to yield 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

This pyrazolo[3,4-d]pyrimidine core is then further functionalized to produce the final active pharmaceutical ingredient.

Part 4: Hazard and Safety Profile

GHS Classification and Hazards

There is some conflicting information regarding the GHS classification of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. Some suppliers report the following hazard statements:[2][3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

However, other sources, such as PubChem, indicate that based on a limited number of notifications to the ECHA C&L Inventory, the substance does not meet the criteria for classification as hazardous.[10] Given this discrepancy, it is prudent to handle this compound with caution, assuming it possesses the hazards listed above until more definitive data becomes available.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE)

When working with 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, the following safety precautions should be observed:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[11]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[11]

-

Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Part 5: Conclusion

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest to the pharmaceutical industry, particularly in the field of oncology. Its utility as a key intermediate in the synthesis of potent kinase inhibitors like Ibrutinib underscores its importance. A thorough understanding of its chemical properties, synthetic routes, and safety profile is crucial for its effective and safe utilization in research and development. As the demand for targeted therapies continues to grow, the role of versatile building blocks such as this pyrazole derivative will likely become even more prominent.

Part 6: References

-

Tyrosin-protein kinase Lck - Wikipedia. (n.d.). Retrieved from [Link]

-

New insights into the Lck-NF-κB signaling pathway. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Bruton's tyrosine kinase - Wikipedia. (n.d.). Retrieved from [Link]

-

LCK (lymphocyte-specific protein tyrosine kinase). (2005). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved from [Link]

-

Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... (n.d.). ResearchGate. Retrieved from [Link]

-

How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism. (2012). Frontiers in Immunology. Retrieved from [Link]

-

Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. (n.d.). Frontiers Media. Retrieved from [Link]

-

The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). National Institutes of Health (NIH). Retrieved from [Link]

-

Lymphocyte specific protein tyrosine kinase: Significance and symbolism. (2025). Retrieved from [Link]

-

Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. (2024). springermedicine.com. Retrieved from [Link]

-

5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6. (n.d.). Retrieved from [Link]

-

Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib. (n.d.). Google Patents. Retrieved from

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

METHOD FOR PREPARING IBRUTINIB. (2016). Google Patents. Retrieved from

-

3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Preparation method of Ibrutinib. (n.d.). Google Patents. Retrieved from

-

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Retrieved from [Link]

-

A method for preparation of ibrutinib precursor. (n.d.). Google Patents. Retrieved from

-

NEW PATENT, IBRUTINIB, IND-SWIFT LABORATORIES LIMITED. (2017). Google Patents. Retrieved from

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved from [Link]

-

5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6. (n.d.). Retrieved from [Link]

Sources

- 1. 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 | Benchchem [benchchem.com]

- 2. 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6 [m.hsppharma.com]

- 3. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6 [homesunshinepharma.com]

- 4. chemscene.com [chemscene.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 9. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Electronic Effects of Substituents on the Reactivity of Aminobenzoates

Abstract: The aminobenzoate scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of local anesthetics like benzocaine and key monomers for performance polymers. The reactivity of this bifunctional aromatic system—specifically at the amino and carboxylate moieties—is exquisitely sensitive to the electronic influence of other substituents on the ring. Understanding and quantifying these effects is paramount for rational molecular design, enabling the precise tuning of properties such as reaction rates, pKa, and binding affinities. This guide provides a comprehensive exploration of the fundamental electronic principles (inductive and resonance effects), their quantification through Linear Free-Energy Relationships (LFERs) like the Hammett and Taft equations, and the experimental and computational methodologies used to validate these theories. We delve into the causality behind experimental choices, provide actionable protocols, and illustrate key concepts to empower researchers, scientists, and drug development professionals with a field-proven understanding of structure-reactivity relationships in aminobenzoate systems.

Chapter 1: Fundamental Principles of Electronic Effects in Aromatic Systems

The reactivity of an aminobenzoate derivative is a direct consequence of the electron distribution within its aromatic π-system and associated σ-framework. This distribution is perturbed by substituents, which exert their influence through two primary mechanisms: the inductive effect and the resonance effect.

1.1 Inductive and Resonance Effects: A Duality of Influence

The inductive effect is an electronic effect transmitted through sigma (σ) bonds, originating from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens pull electron density through the σ-framework, while electron-donating groups (EDGs) like alkyl groups push electron density into the ring.[1] This effect weakens with distance.

The resonance effect (or mesomeric effect) involves the delocalization of π-electrons between a substituent and the aromatic ring. It can be significantly stronger than the inductive effect and is transmitted throughout the π-system, primarily affecting the ortho and para positions.[1]

-

+R Effect (Donating): Substituents with lone pairs, such as amino (-NH₂) and methoxy (-OCH₃), can donate electron density to the ring, increasing the nucleophilicity at the ortho and para carbons.

-

-R Effect (Withdrawing): Substituents with π-bonds to electronegative atoms, like nitro (-NO₂) or carbonyl (-C=O), withdraw electron density from the ring, creating partial positive charges at the ortho and para positions.[1]

The net effect of a substituent is a combination of these two forces. For instance, halogens are inductively withdrawing but have a resonance-donating effect due to their lone pairs. In most cases, their inductive effect dominates, making them deactivating overall.[1]

Caption: Inductive vs. Resonance effects for EDGs and EWGs.

1.2 The Aminobenzoate Scaffold: A Push-Pull System

In aminobenzoates, the amino (-NH₂) and carboxylate (-COOR) groups have opposing electronic natures.

-

The Amino Group: Acts as a powerful +R electron-donating group due to the nitrogen's lone pair. This significantly increases the electron density of the ring, particularly at the ortho and para positions, enhancing the nucleophilicity of the ring for electrophilic aromatic substitution and increasing the basicity (pKa) of the amino group itself compared to aniline.

-

The Carboxylate Group: Acts as a -R and -I electron-withdrawing group. This decreases the electron density on the ring, making the carbonyl carbon more electrophilic and increasing the acidity (lowering the pKa) of the carboxylic acid compared to benzoic acid.

The final reactivity of any site on the molecule depends on the position of these groups and the presence of other substituents. For example, in p-aminobenzoic acid (PABA), the strong +R effect of the amino group directly counteracts the -R effect of the carboxylate, influencing both the amino group's basicity and the carboxyl group's acidity.

Chapter 2: Quantifying Substituent Effects: Linear Free-Energy Relationships (LFERs)

To move from qualitative descriptions to quantitative predictions, physical organic chemists employ Linear Free-Energy Relationships (LFERs). The most foundational of these is the Hammett equation.

2.1 The Hammett Equation

The Hammett equation is a powerful tool that correlates reaction rates and equilibrium constants for side-chain reactions of meta- and para-substituted benzene derivatives.[2] It is expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

-

k or K is the rate or equilibrium constant for the substituted reactant.

-

k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of that substituent. Positive σ values indicate EWGs, while negative values indicate EDGs.[3]

-

ρ (rho) is the reaction constant , which depends on the reaction type and conditions (solvent, temperature). It measures the sensitivity of the reaction to substituent effects.[2][4]

Interpreting the Reaction Constant (ρ):

-

ρ > 0 (Positive): The reaction is accelerated by EWGs (positive σ). This implies that negative charge is building up in the transition state, or positive charge is being lost. The hydrolysis of benzoate esters, where the carbonyl carbon is attacked by a nucleophile, is a classic example.

-

ρ < 0 (Negative): The reaction is accelerated by EDGs (negative σ). This indicates that positive charge is building up in the transition state.[5]

-

Magnitude of ρ: A large |ρ| value signifies high sensitivity to substituent effects, suggesting the reaction center is in close electronic communication with the aromatic ring.

2.2 Case Study: Hydrolysis of Substituted Ethyl 4-Aminobenzoates

Consider the base-promoted hydrolysis of a series of ethyl 4-aminobenzoate esters with different substituents at the 2-position. A Hammett plot can be constructed by plotting log(k/k₀) for the hydrolysis rate against the Hammett σ constant for each substituent.

Table 1: Hammett Constants and Hypothetical Rate Data for Hydrolysis of Substituted Ethyl 4-Aminobenzoates

| Substituent (X) | Hammett Constant (σ_meta) | Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |

| -H (k₀) | 0.00 | 1.5 x 10⁻³ | 0.00 |

| -CH₃ | -0.07 | 1.1 x 10⁻³ | -0.13 |

| -OCH₃ | 0.12 | 2.4 x 10⁻³ | 0.20 |

| -Cl | 0.37 | 7.0 x 10⁻³ | 0.67 |

| -CN | 0.56 | 1.8 x 10⁻² | 1.08 |

| -NO₂ | 0.71 | 4.5 x 10⁻² | 1.48 |

Note: σ_meta values are used as the substituent is meta to the carboxylate group.

Caption: A Hammett plot for ester hydrolysis with a positive ρ value.

The resulting positive slope (ρ ≈ +2.1) authoritatively demonstrates that electron-withdrawing groups stabilize the negatively charged tetrahedral intermediate formed during nucleophilic attack, thus accelerating the reaction.

2.3 The Ortho-Effect: A Noteworthy Anomaly

The Hammett equation is generally not applicable to ortho-substituted compounds. The "ortho-effect" is a complex combination of electronic and steric effects arising from the proximity of the substituent to the reaction center.[6][7][8][9] For instance, ortho-substituted benzoic acids are almost always stronger acids than their meta and para isomers, regardless of the substituent's electronic nature.[6][8] This is often attributed to steric inhibition of resonance, where the bulky ortho group forces the carboxyl group out of the plane of the benzene ring, disrupting stabilizing resonance in the acid form.[7][8][9]

To dissect these combined influences, the Taft equation was developed, which separates polar (σ) and steric (Eₛ) effects.[10][11][12][13] log(k/k₀) = ρ σ* + δEₛ This allows for a more nuanced analysis, particularly in aliphatic systems and sterically hindered aromatic systems.[10][11]

Chapter 3: Probing Reactivity: Core Experimental Methodologies

Theoretical models require empirical validation. Kinetic analysis and spectroscopic characterization are the primary tools for investigating substituent effects on aminobenzoate reactivity.

3.1 Kinetic Analysis of Key Reactions

Determining reaction rates provides direct, quantitative data on reactivity. The choice of method depends on the reaction timescale and the physicochemical properties of the reactants and products.

Protocol: Spectrophotometric (UV-Vis) Assay for Reaction Rate Determination

This protocol is ideal for reactions where there is a change in the chromophore, such as the hydrolysis of a p-nitrophenyl ester, which releases the intensely yellow p-nitrophenolate ion.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of a substituted aminobenzoate ester.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the ester (e.g., 10 mM in acetonitrile).

-

Prepare a series of aqueous buffer solutions at the desired pH (e.g., pH 8.5 Tris buffer).

-

-

Spectrophotometer Setup:

-

Set the UV-Vis spectrophotometer to the λ_max of the product (e.g., 400 nm for p-nitrophenolate).

-

Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).

-

-

Initiation of Reaction:

-

Pipette 2.95 mL of the buffer into a quartz cuvette and place it in the spectrophotometer. Zero the absorbance.

-

Rapidly inject 50 µL of the ester stock solution into the cuvette, mix quickly, and immediately begin recording absorbance at fixed time intervals (e.g., every 10 seconds for 10 minutes). The goal is to maintain pseudo-first-order conditions where [H₂O] or [OH⁻] >> [Ester].

-

-

Data Analysis:

-

The observed rate constant (k_obs) is determined by fitting the absorbance (A) versus time (t) data to a first-order rate equation: A(t) = A_final + (A_initial - A_final)e^(-k_obs * t) .

-

Alternatively, a plot of ln(A_final - A_t) versus t will yield a straight line with a slope of -k_obs .

-

-

Validation:

-

Repeat the experiment at different substrate concentrations to confirm the reaction is first-order with respect to the ester.

-

Ensure the final absorbance reading is stable and corresponds to the complete reaction.

-

Sources

- 1. www1.lasalle.edu [www1.lasalle.edu]

- 2. scribd.com [scribd.com]

- 3. web.viu.ca [web.viu.ca]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. byjus.com [byjus.com]

- 7. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Ortho effect - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Taft equation - Wikipedia [en.wikipedia.org]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. goldbook.iupac.org [goldbook.iupac.org]

The Strategic Incorporation of Brominated Aromatic Amines in Modern Medicinal Chemistry: A Technical Guide

Abstract

The strategic introduction of bromine into aromatic amine scaffolds represents a powerful and versatile tool in the medicinal chemist's armamentarium. This in-depth technical guide explores the multifaceted roles of brominated aromatic amines in drug discovery and development. Moving beyond a simple heavy atom substituent, bromine imparts unique physicochemical properties that can be leveraged to enhance biological activity, modulate metabolic stability, and provide crucial handles for further synthetic elaboration. We will delve into the underlying principles of halogen bonding, showcase the diverse applications of this motif in targeting key protein classes such as kinases and G-protein coupled receptors (GPCRs), and provide practical insights into the synthesis and structure-activity relationship (SAR) analysis of these valuable compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of brominated aromatic amines in their therapeutic programs.

Introduction: The Evolving Role of Bromine in Drug Design

Historically, the use of bromine in medicine dates back centuries, with simple bromide salts being employed as sedatives.[1][2] However, the contemporary application of bromine in drug design is far more nuanced and strategic. While fluorine and chlorine have often been the more popular choices for halogenation, there is a growing appreciation for the distinct advantages that bromine can offer.[1][3][4] The introduction of a bromine atom into a drug candidate is not merely an empirical modification but a rational design strategy aimed at fine-tuning a molecule's properties.[1][4]

The utility of bromine extends from its role in antiseptics and anesthetics to its incorporation in complex molecules targeting cancer and neurological disorders.[5][6] Brominated compounds are frequently used as key intermediates in the synthesis of a wide array of pharmaceuticals.[6][7] Furthermore, nature itself provides a compelling case for the significance of bromine, with a vast number of brominated secondary metabolites, particularly alkaloids, being isolated from marine organisms and exhibiting potent biological activities.[1][8] These naturally occurring compounds serve as a rich source of inspiration for the design of novel therapeutic agents.[1][8]

This guide will specifically focus on the intersection of two important pharmacophores: the aromatic amine and the bromine substituent. Aromatic amines are privileged structures in medicinal chemistry, found in a multitude of approved drugs and clinical candidates due to their ability to engage in various non-covalent interactions with biological targets.[9][10] When combined, the brominated aromatic amine motif offers a unique set of tools to address common challenges in drug discovery.

The Physicochemical Impact of Bromination: More Than Just a Bulky Group

The introduction of a bromine atom onto an aromatic amine can profoundly influence its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. Understanding these effects is crucial for the rational design of brominated drug candidates.

Lipophilicity and Membrane Permeability

Bromine is significantly more lipophilic than hydrogen, and its introduction generally increases the overall lipophilicity of a molecule. This can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[1] However, this increase in lipophilicity must be carefully balanced to avoid issues with aqueous solubility and potential off-target toxicity.

Electronic Effects and pKa Modulation

Bromine is an electronegative atom that exerts a deactivating, ortho-, para-directing effect on the aromatic ring in electrophilic aromatic substitution reactions.[11] In the context of aromatic amines, the electron-withdrawing nature of bromine can lower the pKa of the amino group, making it less basic. This modulation of basicity can be critical for optimizing interactions with the target protein and for improving oral bioavailability by altering the ionization state at physiological pH.

The Halogen Bond: A Key Non-Covalent Interaction

Perhaps the most significant contribution of bromine to drug-target interactions is its ability to form halogen bonds. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on the protein.[3][4] The strength of this interaction is comparable to that of a hydrogen bond and can significantly contribute to the binding affinity and selectivity of a ligand.[3] The larger size and greater polarizability of bromine compared to chlorine and fluorine make it a particularly effective halogen bond donor.

Applications in Key Therapeutic Areas

The unique properties of brominated aromatic amines have led to their successful application in the development of a wide range of therapeutic agents.

Kinase Inhibitors: A Privileged Scaffold

Kinases are a major class of drug targets, particularly in oncology.[12] The ATP-binding site of many kinases contains a "hinge" region that forms hydrogen bonds with the inhibitor. The aromatic amine moiety is a common hinge-binding element. The introduction of bromine onto this aromatic ring can serve multiple purposes:

-

Enhanced Potency through Halogen Bonding: A strategically positioned bromine atom can form a halogen bond with a carbonyl oxygen in the hinge region, thereby increasing the inhibitor's potency.

-

Improved Selectivity: The directional nature of the halogen bond can be exploited to achieve selectivity for a specific kinase over closely related family members.

-

Scaffold for Further Derivatization: The bromine atom can serve as a synthetic handle for introducing additional functionality through cross-coupling reactions, allowing for the exploration of further interactions within the binding pocket.[13]

A notable example is the use of 2-amino-4-bromo-3-nitropyridine as a versatile starting material for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors.[13] The bromine at the 4-position is readily displaced by various nucleophiles, enabling the generation of diverse chemical libraries for screening against different kinase targets.[13]

GPCR Ligands: Modulating Receptor Function

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[14] The binding pockets of aminergic GPCRs, in particular, often contain aromatic residues.[15] Brominated aromatic amines can engage in favorable interactions within these pockets:

-

Probing Structure-Activity Relationships: The systematic introduction of bromine at different positions on an aromatic amine ligand can provide valuable insights into the topology of the binding site and guide the design of more potent and selective compounds.[15]

-

Allosteric Modulation: Brominated ligands can also act as allosteric modulators, binding to a site distinct from the orthosteric binding site to modulate the receptor's response to the endogenous ligand.[16]

-

Biased Agonism: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, is a frontier in GPCR drug discovery.[14][16] The subtle conformational changes induced by a brominated ligand could potentially favor a specific receptor conformation, leading to biased signaling.

Antimicrobial and Anticancer Agents from Nature's Blueprint

Marine organisms are a prolific source of structurally diverse and biologically active natural products.[1][8][17] A significant number of these compounds are brominated alkaloids, many of which contain an aromatic amine or a related nitrogen-containing heterocycle.[8] These natural products have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[8][17][18]

For example, brominated indole derivatives isolated from marine sponges have shown potent cytotoxic activity against various cancer cell lines.[8] These natural products serve as valuable lead compounds for the development of new anticancer drugs. The presence of the bromine atom is often crucial for their biological activity, highlighting the importance of this halogen in molecular recognition.

Synthetic Strategies for the Preparation of Brominated Aromatic Amines

The regioselective introduction of a bromine atom onto an aromatic amine is a critical step in the synthesis of these valuable building blocks. A variety of methods have been developed to achieve this transformation with high efficiency and control.

Electrophilic Aromatic Bromination

Direct bromination of aromatic amines with molecular bromine often leads to polybromination and the formation of undesired isomers due to the strong activating effect of the amino group.[11] To overcome this, milder and more selective brominating agents are often employed.

-

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the regioselective bromination of activated aromatic compounds.[19][20] The reaction conditions can be tuned to favor monobromination.

-

2,4,4,6-Tetrabromocyclohexa-2,5-dienone: This reagent provides a simple and efficient method for the monobromination of aromatic amines, often with high para-selectivity, without the need for protecting the amino group.[21]

-

In situ Generation of Bromine: Methods that generate the electrophilic bromine species in situ, such as the use of ammonium bromide with an oxidant like hydrogen peroxide, offer a greener and more controlled approach to bromination.[19][22]

Sandmeyer and Related Reactions

For the synthesis of bromoanilines where the amino group is already present, the Sandmeyer reaction provides a reliable method. This involves the diazotization of the aromatic amine followed by treatment with a copper(I) bromide solution.

Cross-Coupling Reactions

Modern cross-coupling methodologies have expanded the toolkit for synthesizing brominated aromatic amines. For instance, the Buchwald-Hartwig amination of a dibromoarene can provide a route to mono-amino, mono-bromo products, which can then be further functionalized.

Experimental Protocols

General Protocol for the Regioselective para-Bromination of an Aromatic Amine using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone[21]

-

Dissolution: Dissolve the aromatic amine (1.0 equivalent) in dichloromethane or chloroform in a round-bottom flask.

-

Reagent Addition: Add a solution of 2,4,4,6-tetrabromocyclohexa-2,5-dienone (1.0 equivalent) in the same solvent dropwise to the stirred solution of the amine at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired para-brominated aromatic amine.

Illustrative Workflow for the Application of Brominated Aromatic Amines in Kinase Inhibitor Discovery

Caption: Workflow for utilizing brominated aromatic amines in kinase inhibitor discovery.

Structure-Activity Relationship (SAR) Insights

The systematic study of how changes in the structure of a molecule affect its biological activity is a cornerstone of medicinal chemistry.[9] For brominated aromatic amines, several key SAR principles can be considered:

-

Position of Bromination: The position of the bromine atom on the aromatic ring is critical. An ortho-bromo substituent will have a different steric and electronic influence compared to a meta- or para-bromo substituent. This can dramatically impact binding affinity and selectivity.

-

Bioisosteric Replacement: The bromine atom can be considered a bioisostere for other groups, such as a methyl or an ethyl group, although with different electronic properties.[23][24] Comparing the activity of a brominated analog with its non-brominated or differently substituted counterparts can provide valuable information about the requirements of the binding pocket.

-

Synergistic Effects: The effects of the bromine atom should be considered in the context of the entire molecule. The interplay between the bromine substituent and other functional groups on the aromatic amine can lead to synergistic effects on biological activity.

Table 1: Representative Biological Activities of Brominated Aromatic Amines and Related Compounds

| Compound Class | Example | Target/Activity | Reference |

| Kinase Inhibitors | Imidazo[4,5-b]pyridine derivatives | Various kinases | [13] |

| Anticancer Agents | Brominated indole alkaloids | Cytotoxic against cancer cell lines | [8] |

| Antimicrobial Agents | Bromophenols from marine algae | Antibacterial activity | [17] |

| Anti-inflammatory Agents | Bromopyrrole alkaloid-based hybrids | Anti-inflammatory activity | [25] |

Future Perspectives and Conclusion

The strategic use of brominated aromatic amines in medicinal chemistry is poised to continue its expansion. The growing understanding of the halogen bond and its importance in molecular recognition will undoubtedly fuel the rational design of more potent and selective drug candidates. Furthermore, the development of novel and more sustainable methods for the regioselective bromination of aromatic amines will facilitate the synthesis of these valuable building blocks on a larger scale.[22][26]

References

- Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.

- Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Journal of Medical Science.

- What Is Bromine Used For? (2025, February 5). AZoM.

- Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.

- Introducing bromine to the molecular structure as a strategy for drug design. (2025, December 17).

- A selective bromination of aromatic amines. Journal of the Chemical Society C: Organic.

- Efficient and Regioselective Bromination of Aromatic Compounds with Ethylenebis(N-methylimidazolium) Ditribromide (EBMIDTB).

- Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. (2017, January 2). IntechOpen.

- Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs.

- Brominated Molecules From Marine Algae and Their Pharmacological Importance. (2025, August 7).

- Biological Activity of Recently Discovered Halogenated Marine N

-

Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. .

- Bromination of amines a.

- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.

- Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC - NIH.

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.

- Biodiversity-Driven Natural Products and Bioactive Metabolites. MDPI.

- Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research.

- Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis. Benchchem.

- 2-(3-Bromophenyl)

- Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2015, February 25). Hindawi.

- Structure-activity relationships of aromatic amines in the Ames Salmonella typhimurium assay. PubMed.

- Bioisosteres v2 - Recent Trends and Tactics. (2020, November 14). Baran Lab.

- Bioisosteric Replacement Str

- Custom Amine Synthesis Services. BOC Sciences.

- Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry.

- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2025, December 30). Journal of the American Chemical Society.

- Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.

- Effects of aromatic bromine compounds on the function of biological membranes. PubMed.

- 4-Bromoaniline: properties, applications and safety. (2023, November 13). ChemicalBook.

- Structure Activity Rel

- Mechanism-based structure-activity relationship (SAR) analysis of aromatic amines and nitroaromatics carcinogenicity via statistical analyses based on CPDB. PubMed.

- How are amines used in medicine? Wuxi Weiheng Chemical Co., Ltd..

- para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE.

- Structure Activity Rel

- Understanding the impact of anticancer halogenated inhibitors and various functional groups (X = Cl, F, CF 3 , CH 3 , NH 2 , OH, H) of casein kinase 2 (CK2). (2025, August 4).

- Pharmaceuticals. BSEF.

- A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity. PMC - PubMed Central.

- Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation D

- Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancre

- How ligands illuminate GPCR molecular pharmacology. PMC - NIH.

- Discovery of GPCR ligands for probing signal transduction p

- Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. (2021, November 8). MDPI.

Sources

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. Pharmaceuticals - BSEF [bsef.com]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 6. azom.com [azom.com]

- 7. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. scribd.com [scribd.com]

- 11. japsr.in [japsr.in]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]